6-methyl-1H-indazol-4-yl-4-boronic acid
Overview
Description
6-methyl-1H-indazol-4-yl-4-boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2. This compound is part of the indazole family, which is known for its significant biological and chemical properties.
Preparation Methods
The synthesis of 6-methyl-1H-indazol-4-yl-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial production methods for boronic acids often involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-methyl-1H-indazol-4-yl-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) . Major products formed from these reactions include various substituted indazole derivatives, which can have significant biological activity .
Scientific Research Applications
6-methyl-1H-indazol-4-yl-4-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-1H-indazol-4-yl-4-boronic acid involves its interaction with specific molecular targets, such as kinases. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
6-methyl-1H-indazol-4-yl-4-boronic acid can be compared with other similar compounds, such as:
1H-Indazole-5-boronic acid: Another indazole derivative with similar chemical properties but different biological activity.
Indazole-6-boronic acid: Similar in structure but with variations in the position of the boronic acid group, leading to different reactivity and applications.
1-Methyl-1H-pyrazole-4-boronic acid: A pyrazole derivative with similar boronic acid functionality but different heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
(6-methyl-1H-indazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)6-4-10-11-8(6)3-5/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSRGVLIRIFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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